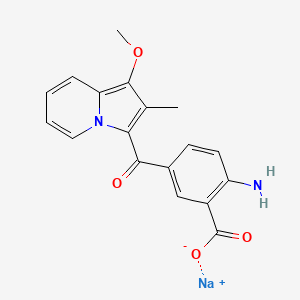

SSR128129E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SSR128129E molecular mechanism of action

Molecular Mechanism of Action

SSR128129E (SSR) functions through an allosteric mechanism. As illustrated below, it binds to the extracellular portion of the FGFR, stabilizing a conformation that disrupts downstream signaling.

This compound allosterically inhibits FGFR signaling and internalization.

Key Experimental Data and Techniques

The molecular mechanism of this compound was elucidated using multiple biophysical and computational techniques, with key quantitative findings summarized in the table below.

Table 1: Key Experimental Findings on this compound Mechanism

| Experimental Technique | Key Finding | Quantitative/Functional Outcome |

|---|---|---|

| Crystallography, NMR, FTIR | SSR binding induces a conformational change in the extracellular FGFR domain [1] [2]. | Direct structural evidence of an allosteric mechanism. |

| Molecular Dynamics & Free Energy Calculations | Provided a model for the stability and energy landscape of the SSR-FGFR complex [1]. | Theoretical validation of the binding model and affinity. |

| Structure-Activity Relationship (SAR) & FGFR Mutagenesis | Identified specific residues in the FGFR extracellular domain critical for SSR binding [1]. | Confirmed the allosteric binding site is distinct from the FGF binding site. |

| Cellular Signaling Assays | Inhibits FGF-induced FGFR internalization and downstream signaling [1]. | Functional inhibition at nanomolar (nM) concentrations [3]. |

| Preclinical In Vivo Models (U87 orthotopic xenograft) | Treatment prior to irradiation significantly increased neurological sign-free survival in mice [3]. | Demonstrated radiosensitization potential in glioblastoma. |

Experimental Protocols

Based on the research, here are methodologies for key experiments that validate this compound's mechanism and function.

Protocol: Assessing FGFR Pathway Inhibition in Glioblastoma Cells

This protocol is adapted from studies demonstrating that this compound overcomes glioblastoma radioresistance [3].

- Cell Culture: Use human glioblastoma cell lines (e.g., U87, U251). Maintain as monolayers in DMEM medium supplemented with 10% Fetal Calf Serum (FCS) at 37°C.

- Drug Treatment: Prepare a stock solution of this compound. Treat exponentially growing cells with a concentration of 0.1 μM this compound prior to irradiation. This concentration was shown to not affect cell growth on its own but effectively sensitizes cells to radiation [3].

- Clonogenic Survival Assay: After treatment, irradiate cells at desired doses (e.g., 2-6 Gy). Subsequently, seed cells at low densities and allow them to form colonies for 1-3 weeks. Fix and stain colonies with crystal violet. Count colonies (typically >50 cells) to generate survival curves and calculate the sensitization enhancement ratio.

Protocol: In Vivo Radiosensitization Study

This protocol outlines the in vivo validation of this compound's efficacy [3].

- Animal Model: Establish orthotopic xenografts by implanting U87 glioblastoma cells into the brains of mice.

- Dosing Regimen: Treat tumor-bearing mice with this compound prior to localized irradiation.

- A proven effective regimen: Two subsequent local irradiations of 2.5 Gy each following this compound administration [3].

- Primary Endpoint: Monitor and record neurological sign-free survival.

- Expected Outcome: A statistically significant increase in survival for the group receiving this compound plus radiation compared to radiation alone or control groups [3].

Conclusion for Drug Development

This compound represents a distinct class of FGFR inhibitors. Its extracellular, allosteric mechanism offers a potential therapeutic advantage by avoiding kinase-domain-related toxicity and may be effective against tumors driven by FGFR pathway activation. The strongest preclinical evidence supports its development as a radiosensitizing agent, particularly for treatment-resistant cancers like glioblastoma [3].

References

Mechanism of Action and Signaling Pathway

SSR128129E inhibits FGFR signaling through a unique allosteric mechanism. It binds to the extracellular immunoglobulin-like domain II (IgII) and domain III (IgIII) of FGFR, which stabilizes the receptor in an inactive conformation. This binding inhibits FGF-induced receptor internalization and subsequent downstream signaling, without competing with FGF for binding to the receptor [1].

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.

FGFR signaling pathway and this compound inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments used to validate the activity of this compound.

Kinase Binding Assay (Scintillation Proximity Assay)

This assay measures the direct binding of this compound to the FGFR extracellular domain [2].

- Materials:

- Recombinant Protein: FGFR1-IIIcß - Fc Chimera soluble receptor.

- Ligand: ¹²⁵I-FGF-2 radioligand.

- Beads: SPA protein A beads.

- Buffer: Binding buffer (KCl 400 mg/L, MgSO₄ 200 mg/L, NaCl 6.4 g/L, NaHCO₃ 3.7 g/L, NaH₂PO₄ 0.141 mg/mL, bis Tris Propane 11.292 g/L, Glucose 4.5 g/L, Gelatin 0.1%; pH 7.0).

- Procedure:

- Coat 96-well plates with 0.1% gelatin.

- Dilute SPA beads to 10 mg/mL in binding buffer.

- Incubate FGFR1-IIIcß - Fc chimera soluble receptor (5 ng/assay) with SPA beads coated with protein A (0.5 mg/assay).

- Add ¹²⁵I-FGF-2 and the test compound (this compound).

- Determine specific binding by subtracting non-specific binding measured in the presence of excess unlabeled FGF-2 (20 ng/assay).

- The total assay volume is 0.1 mL [2].

Cell Proliferation Assay

This protocol assesses the inhibitory effect of this compound on FGF-induced cell proliferation [2].

- Cell Lines: Commonly used include porcine aortic endothelial (PAE) cells, human umbilical vein endothelial cells (HUVEC), or various tumor cell lines like the murine pancreatic Panc02 [2] [3].

- Procedure:

- Culture cells in standard growth medium.

- Starve cells for 16 hours in medium containing 0.2% FBS to synchronize cell cycle.

- Seed cells at a density of 4,000 cells/well in 96-well microplates.

- Treat cells with mitogens (e.g., FGF2) and/or various concentrations of this compound.

- Incubate for 72 hours.

- Assess cell proliferation using a colorimetric method like the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay), following the manufacturer's instructions.

- Use 10% FBS-containing medium as a positive control [2].

In Vivo Administration

The following is a validated formulation and administration protocol for this compound in mouse studies [2].

- Formulation (Clear Solution):

- Solvents: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.

- Preparation: To prepare 1 mL of working solution at 3.45 mg/mL:

- Add 50 µL of a 69 mg/mL clarified DMSO stock solution to 400 µL of PEG300 and mix.

- Add 50 µL of Tween-80 and mix.

- Add 500 µL of double-distilled water (ddH₂O) and mix.

- The mixed solution should be used immediately for optimal results [2].

- Dosage:

Biological Activities and Research Implications

This compound has demonstrated broad efficacy in preclinical models.

- In Vitro Effects: It blocks cellular responses mediated by FGFR1-4, inhibiting proliferation, migration, and lamellipodia formation in various cell lines, including endothelial cells and tumor cells, with nanomolar potency [3].

- In Vivo Efficacy: Oral administration of this compound (30 mg/kg) inhibits the growth and metastasis of various tumors, including pancreatic (Panc02), colon (CT26), and multidrug-resistant breast cancer (MCF7/ADR) xenografts. It has also shown anti-angiogenic and anti-inflammatory effects in models of arthritis and atherosclerosis [2] [3].

The following table summarizes key experimental findings from the literature.

| Assay Type | Model/Cell Line | Key Finding | Reference |

|---|---|---|---|

| In vitro | Endothelial Cells (ECs) | Inhibited FGF2-induced proliferation (IC₅₀: 31 nM) and migration (IC₅₀: 15.2 nM) [2] | |

| In vitro | Various (mPanc02, PAE-hFGFR1, etc.) | Blocked proliferation and/or migration mediated by FGFR1-4 [2] [3] | |

| In vivo | Mouse Panc02 tumor model | Inhibited primary tumor growth by 44% and reduced metastasis [2] [3] | |

| In vivo | Mouse CT26 & MCF7/ADR models | Inhibited tumor growth by 34% and 40%, respectively [3] | |

| In vivo | Mouse arthritis model | Inhibited angiogenesis, inflammation, and bone resorption [2] |

Conclusion and Research Context

This compound serves as a valuable chemical probe for studying FGFR biology due to its unique extracellular, allosteric mechanism [1]. This property makes it a useful tool for distinguishing FGFR-mediated effects from other signaling pathways and provides a platform for developing novel therapeutic strategies that could potentially overcome the limitations of ATP-competitive kinase inhibitors.

References

Molecular Mechanism and Structure-Activity Relationship

SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of the Fibroblast Growth Factor Receptor (FGFR) [1] [2]. Its activity stems from this specific binding mode.

- Allosteric, Non-competitive Inhibition: this compound does not compete with the native FGF ligand for binding at the active site [1]. Instead, it binds to a different, allosteric site on the receptor. This binding inhibits FGF-induced signaling and the subsequent internalization of the FGFR [1] [2].

- Structural Insights: The binding mechanism has been characterized through crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations [1]. Furthermore, FGFR mutagenesis studies confirm that specific mutations in the extracellular domain of FGFR can affect the compound's binding and efficacy, directly linking the receptor's structure to the drug's activity [1].

- Functional Consequences: This allosteric mechanism translates to effective inhibition in cellular assays, blocking processes like proliferation and migration in various cell lines at nanomolar concentrations [3] [4].

Quantitative Biological Activity Profile

The table below summarizes the key inhibitory data for this compound against FGFR1 and its functional effects in cellular models:

| Target / Assay | IC₅₀ / Effective Concentration | Experimental Context |

|---|---|---|

| FGFR1 Enzyme [3] [4] | 1.9 µM | In vitro kinase assay |

| FGF2-induced EC Proliferation [3] [4] | 31 ± 1.6 nM | Cell-based assay (Endothelial Cells) |

| FGF2-induced EC Migration [3] [4] | 15.2 ± 4.5 nM | Cell-based assay (Endothelial Cells) |

| In Vivo Efficacy [3] [5] | 30 mg/kg (oral) | Mouse models of arthritis and cancer |

This compound also demonstrates inhibitory activity against other FGFR subtypes (FGFR2, FGFR3, FGFR4), effectively blocking cellular responses mediated by these receptors [4] [5].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the literature.

Radioligand Binding Assay (Scintillation Proximity Assay) [3] [5]

This assay measures the direct binding of FGF to its receptor and the inhibitory effect of this compound.

- Key Reagents: SPA protein A beads, FGFR-1IIIcß-Fc Chimera soluble receptor, 125I-FGF-2 radioligand, unlabeled FGF-2 (for non-specific binding determination).

- Binding Buffer: KCl (400 mg/L), MgSO₄ (200 mg/L), NaCl (6.4 g/L), NaHCO₃ (3.7 g/L), NaH₂PO₄ (0.141 mg/mL), bis Tris Propane (11.292 g/L), Glucose (4.5 g/L), Gelatin (0.1%); pH 7.0.

- Procedure:

- Prepare SPA beads at 10 mg/mL in binding buffer.

- Dilute the FGFR soluble receptor and 125I-FGF-2 radioligand in binding buffer.

- Perform binding in 0.1 mL total volume in 96-well plates coated with 0.1% gelatin.

- Incubate SPA beads (0.5 mg/assay) with the soluble receptor (5 ng/assay) and 125I-FGF-2.

- Use FGF-2 (20 ng/assay) to determine non-specific binding.

Cell Proliferation Assay [3] [5]

This protocol assesses the inhibition of FGF-induced cell proliferation by this compound.

- Cell Lines: Porcine aortic endothelial (PAE) cells or various tumor cell lines (e.g., murine pancreatic Panc02).

- Procedure:

- Starve exponentially growing cells for 16 hours in medium with 0.2% FBS.

- Seed cells at 4,000 cells/well in 96-well microplates.

- Expose cells to mitogens (e.g., FGF) and/or this compound for 72 hours.

- Assess cell proliferation using a kit like the CellTiter 96 AQueous One Solution Cell Proliferation Assay.

- Use a medium with 10% FBS as a positive control.

Signaling Pathway and Drug Mechanism

The following diagram illustrates the FGF/FGFR signaling pathway and the allosteric inhibitory mechanism of this compound, integrating the structural and functional data described above.

Diagram illustrating the allosteric inhibition of FGF/FGFR signaling by this compound [1] [2] [6].

Conclusion for Researchers

References

- 1. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of this compound, an extracellularly ... [researchportal.vub.be]

- 3. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound (SSR) | FGFR Inhibitor [medchemexpress.com]

- 5. SSR-128129E; this compound - FGFR1 inhibitor [invivochem.com]

- 6. Tumor vasculature is regulated by FGF/FGFR signaling ... [pubmed.ncbi.nlm.nih.gov]

SSR128129E discovery and development

Core Mechanism of Action

SSR128129E functions as a multi-FGFR antagonist with a distinct allosteric mechanism [1] [2]. Its key characteristics are summarized below:

| Feature | Description |

|---|---|

| Target | Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1-4 [3]. |

| Binding Site | Extracellular domain of FGFR [1] [4]. |

| Mechanism | Allosteric inhibition; does not compete with FGF for binding [1] [4]. |

| Primary Effect | Inhibits FGF-induced FGFR internalization and downstream signaling [1]. |

| Key Pathways | Modulates signaling through the ERK pathway [5]. |

The following diagram illustrates the allosteric inhibition mechanism:

SSR binding induces a conformational change in the FGFR extracellular domain, which suppresses FGF-driven signaling linked to receptor internalization without blocking the FGF binding site itself [1] [6].

Preclinical Evidence and Therapeutic Potential

Preclinical studies demonstrate that this compound has efficacy in several disease models, primarily through inhibiting FGFR signaling involved in cell proliferation, angiogenesis, and differentiation.

| Disease Area | Model | Observed Effect | Key Findings |

|---|---|---|---|

| Oncology | Glioblastoma (U87) xenografts [4] | Radiosensitization & tumor growth inhibition | SSR treatment prior to irradiation significantly increased survival; enhanced effectiveness of radiotherapy [4]. |

| Lewis Lung Carcinoma [7] | Inhibition of tumor growth & angiogenesis | Reduced tumor vascularity and decreased recruitment of bone marrow-derived endothelial progenitor cells (EPCs) to tumors [7]. | |

| Various tumor models [3] | Inhibition of primary tumors & metastasis | Orally administered SSR (30 mg/kg) inhibited growth of anti-VEGFR2-refractory and sensitive tumors [3]. | |

| Metabolic Disease | Diet-induced obesity in mice [5] | Reduced fat accumulation | SSR (30 mg/kg/day) suppressed adipogenesis, reducing body weight gain and fat content [5]. |

| Other Conditions | Arthritis mouse model [3] | Reduced disease severity | Inhibited angiogenesis, inflammation, and bone resorption [3]. |

| Atherosclerosis & vein graft models [3] | Inhibited disease progression | Showed beneficial effects in vascular disease models [3]. |

Experimental Protocols from Key Studies

Here are the methodologies from pivotal experiments for reference in designing your own research.

Cell Proliferation Assay (In Vitro)

- Cell Lines: Typically used endothelial cells (ECs) or tumor cell lines like porcine aortic endothelial (PAE) cells or Panc02 [3].

- Procedure:

- Culture and starve cells in medium with 0.2% FBS for 16 hours.

- Seed cells at 4,000 cells/well in 96-well plates.

- Expose cells to mitogens (e.g., FGF2) and/or this compound for 72 hours.

- Assess cell proliferation using a kit like CellTiter 96 AQueous One Solution, measuring absorbance at 490nm [3].

In Vivo Efficacy Study (Example: Glioblastoma)

- Animal Model: Mice with orthotopic U87 glioblastoma xenografts [4].

- Dosing: Administer this compound via oral gavage at 30 mg/kg [4].

- Experimental Groups: Include vehicle control, SSR alone, radiation alone, and SSR + radiation combination groups.

- Endpoint Analysis: Monitor tumor growth and animal survival. For radiation studies, treat mice with SSR prior to localized irradiation [4].

Kinase Binding Assay (SPA)

- Technique: Scintillation Proximity Assay (SPA) for 125I-FGF-2 binding [3].

- Setup:

- Use 96-well plates coated with 0.1% gelatin.

- Incubate SPA beads coated with protein A (0.5 mg/assay) with soluble FGFR receptor (e.g., FGFR1-IIIcß-Fc chimera at 5 ng/assay).

- Add 125I-FGF-2 radioligand. Unlabeled FGF-2 (20 ng/assay) determines non-specific binding.

- Measure compound inhibition by adding this compound and quantifying bound radioactivity [3].

Significance and Development Context

This compound represents a innovative approach in kinase inhibitor development. Most kinase inhibitors target the intracellular ATP-binding pocket, but SSR proves that orally active, small-molecule drugs can effectively target extracellular receptor domains via allosteric mechanisms [2]. This opens new avenues for drug discovery against RTKs and may help overcome resistance to orthosteric inhibitors [8].

References

- 1. Molecular mechanism of SSR , an extracellularly acting... 128129 E [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Inhibition of Tumor Angiogenesis and Growth by... [academia.edu]

- 3. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. A novel small-molecule multi-fibroblast growth factor ... [sciencedirect.com]

- 5. The fibroblast growth factor receptor antagonist SSR inhibits... 128129 E [link.springer.com]

- 6. Molecular Mechanism of SSR , an Extracellularly... - Peeref 128129 E [peeref.com]

- 7. Tumor vasculature is regulated by FGF/FGFR signaling ... [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of kinase downregulators and recent ... [nature.com]

Core Characteristics & Mechanism of Action

The table below summarizes the key biochemical and mechanistic properties of SSR128129E.

| Property | Description |

|---|---|

| Primary Target | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) [1] [2] [3] |

| Mechanism | Allosteric inhibitor; binds extracellularly without competing with FGF ligands [4] [5]. |

| Effect on Receptor | Induces conformational change, inhibiting FGF-induced FGFR internalization and signaling [4] [5]. |

| Selectivity | Specific for FGFRs; does not affect other related receptor tyrosine kinases (RTKs) like VEGFR2 [1] [3]. |

| Physical Form | Solid, light yellow to yellow [2] [3]. |

This compound inhibits FGFR1 with an IC₅₀ of 1.9 μM in enzymatic assays [1] [2]. However, it exhibits much higher potency in cellular assays due to its unique allosteric mechanism, inhibiting FGF2-induced endothelial cell proliferation and migration with IC₅₀ values of 31 nM and 15.2 nM, respectively [1]. It effectively blocks responses mediated by all FGFR subtypes (FGFR1-4) in various cell lines [1] [2].

The following diagram illustrates the allosteric inhibition mechanism of this compound.

Experimental & Research Applications

This compound has been utilized in various research contexts, demonstrating efficacy in both in vitro and in vivo models.

In Vitro Research Applications

The table below outlines key in vitro findings and the experimental protocols used.

| Research Context | Experimental Findings | Key Assays & Protocols |

|---|---|---|

| Angiogenesis & Cancer Research | Inhibits FGF2-induced EC proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM); blocks FGFR1-4 signaling [1] [2]. | Cell Proliferation Assay: Cells starved, treated with SSR for 72 hours, viability assessed with CellTiter 96 AQueous kit [1]. |

| FGFR Signaling Analysis | Blocks FGF2-induced ERK1/2 phosphorylation; prevents FGFR4 translocation from cell surface to cytosol [3]. | Western Blot: Analysis of pFGFR1, pERK, and total protein levels [1]. |

| Radiosensitization | Shows preclinical evidence for radiosensitizing human glioblastoma cells [6]. | Kinase Assay: Scintillation Proximity Assay (SPA) with ¹²⁵I-FGF-2 binding to FGFR1-Fc chimera [1]. |

In Vivo Research Applications

In animal models, orally administered this compound (typically at 30 mg/kg) has shown significant effects [1] [2]:

- Oncology: Inhibits primary tumor growth and metastasis in models like orthotopic pancreatic Panc02 tumors, Lewis lung carcinoma, and multi-drug resistant breast cancer MCF7/ADR xenografts [1] [2].

- Angiogenesis & Vasculogenesis: Reduces tumor vascular index and recruitment of bone marrow-derived endothelial progenitor cells, crucial for tumor vasculature [7].

- Metabolic Disease: Reduces body weight gain and fat accumulation in mice by suppressing adipogenesis, indicating potential for obesity research [6].

- Other Areas: Also reported to inhibit arthritis symptoms, bone resorption, and atherosclerosis in mouse models [1].

Practical Research Guidelines

Solubility & Storage

- Solubility: Soluble in DMSO (≥50 mg/mL) [1] [3]. Slightly soluble in water (1 mg/mL) and insoluble in ethanol [1].

- Storage: Store solid form at -20°C, desiccated, and protected from light [3].

In Vivo Formulation

Two validated formulations for animal studies are [1]:

- Clear Solution: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O.

- Clear Solution in Oil: 5% DMSO + 95% Corn oil. Always prepare fresh and administer immediately for optimal results.

References

- 1. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (SSR) | FGFR Inhibitor [medchemexpress.com]

- 3. FGFR Inhibitor, this compound [sigmaaldrich.com]

- 4. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of this compound, an Extracellularly ... [sciencedirect.com]

- 6. The fibroblast growth factor receptor antagonist ... [link.springer.com]

- 7. Tumor vasculature is regulated by FGF/FGFR signaling ... [pubmed.ncbi.nlm.nih.gov]

SSR128129E: An Extracellularly-Acting, Allosteric FGFR Inhibitor - A Technical Guide

Molecular Mechanism of Action

SSR128129E (SSR) represents a distinct class of FGFR inhibitors that function via allosteric modulation of the receptor's extracellular domain.

- Extracellular and Allosteric Binding: SSR binds to the extracellular portion of the FGFR. Crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations have shown that it does not compete with the native Fibroblast Growth Factor (FGF) ligand for binding to the receptor. Instead, it acts allosterically, meaning it induces a conformational change in the extracellular domain that inhibits downstream signaling [1].

- Inhibition of Receptor Internalization: A key consequence of SSR binding is the inhibition of FGF-induced FGFR internalization, a critical step for sustained signal propagation within the cell [1].

- Multi-FGFR Blocker: SSR inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4, making it a broad-spectrum FGFR blocker [2] [3].

The diagram below illustrates the core mechanism of this compound compared to normal FGFR activation.

Figure 1: Mechanism of this compound Allosteric Inhibition. The diagram contrasts normal FGFR activation (blue) with SSR-mediated inhibition (red/yellow). SSR binds allosterically to the extracellular domain, preventing receptor internalization and subsequent downstream signaling.

Quantitative Profiling and Biological Activity

The inhibitory profile and cellular effects of this compound have been characterized across multiple studies, revealing potent activity at the cellular level.

- Direct FGFR1 Inhibition: In kinase assays, SSR directly inhibits FGFR1 with an IC₅₀ of 1.9 μM [2] [3]. This value reflects its binding affinity to the isolated receptor.

- Potent Cellular Activity: Despite a micromolar IC₅₀ in biochemical assays, SSR exhibits potent nanomolar-range activity in cell-based assays. This enhanced efficacy is attributed to its allosteric mechanism and its impact on the receptor lifecycle [2].

Table 1: Summary of this compound Inhibitory Potency

| Assay Type | Target / Process | IC₅₀ / Effective Concentration | Context / Cell Line |

|---|---|---|---|

| Kinase Assay | FGFR1 | 1.9 μM | Scintillation Proximity Assay [2] [3] |

| Cellular Assay | FGF2-induced Proliferation | 31 nM | Endothelial Cells [2] [3] |

| Cellular Assay | FGF2-induced Migration | 15.2 nM | Endothelial Cells [2] [3] |

| Cellular Assay | FGF2-induced Lamellipodia | Dose-dependent inhibition | Endothelial Cells [3] |

| In Vivo Efficacy | Tumor Growth Inhibition | 30 mg/kg (oral) | Multiple mouse models (Panc02, 4T1, CT26, MCF7/ADR) [2] [3] |

This compound demonstrates broad activity across different FGFR subtypes and species. It blocks cellular responses to various FGF ligands, including FGF1 (binds FGFR1/4), FGF7 (binds FGFR2), and FGF19 (binds FGFR4), in cell lines such as murine pancreatic Panc02 and human umbilical vein endothelial cells (HUVECs) [3].

Key Experimental Evidence and Protocols

In Vitro Radiosensitization of Glioblastoma

A pivotal study demonstrated that this compound could overcome radioresistance in glioblastoma (GBM) [4].

- Objective: To determine if FGFR inhibition by SSR could sensitize human GBM cells to radiation.

- Methods:

- Cell Lines: Used radioresistant (U87, SF763) and more radiosensitive (U251, SF767) GBM cells [4].

- Treatment: Cells were treated with 0.1 μM SSR prior to irradiation. This concentration did not affect cell growth on its own [4].

- Clonogenic Assay: Cell survival post-irradiation was determined by the ability of single cells to form colonies [4].

- Key Findings:

The experimental workflow for this finding is summarized below:

Figure 2: In Vitro Radiosensitization Workflow. The experimental protocol for assessing the radiosensitizing effect of this compound on glioblastoma cell lines.

Key Biochemical and Cellular Assays

The characterization of this compound relied on several robust experimental protocols.

Table 2: Summary of Key Experimental Protocols for this compound

| Assay Purpose | Methodology Overview | Key Measurements & Outcomes |

|---|

| Binding & Mechanism (Scintillation Proximity Assay) | SPA protein A beads coated with soluble FGFR-1IIIcß-Fc chimera receptor incubated with ¹²⁵I-FGF-2 radioligand. Non-specific binding determined with excess unlabeled FGF-2 [2]. | Binding affinity; Confirmed non-competitive binding with FGF [1] [2]. | | In Vitro Proliferation | Cells starved, seeded in 96-well plates, exposed to mitogens and/or SSR for 72 hours. Proliferation assessed with CellTiter 96 AQueous One Solution Assay [2]. | IC₅₀ values for FGF-induced proliferation (e.g., 31 nM in ECs) [2]. | | In Vivo Efficacy | Animal models (arthritis, various tumor grafts) administered SSR orally (typically 30 mg/kg). Tumor growth, angiogenesis, and metastasis were monitored [2] [3]. | Inhibition of primary tumor growth and metastasis; reduced arthritis symptoms and bone resorption [2] [3]. |

Conclusion and Research Significance

This compound is a first-in-class, extracellularly-acting, allosteric inhibitor of FGFR signaling. Its unique mechanism of action—inducing conformational changes to prevent receptor internalization without competing with FGF—distinguishes it from ATP-competitive kinase inhibitors and provides a potent means to block FGFR signaling in the nanomolar range in cellular environments [1] [2].

The preclinical data underscores its potential as a therapeutic agent, showing efficacy in:

- Inhibiting tumor growth and angiogenesis in multiple cancer models [2] [3].

- Radiosensitizing resistant cancers like glioblastoma, offering a promising combination therapy approach [4].

- Ameliorating disease in models of arthritis and atherosclerosis [3].

For researchers, this compound serves as both a valuable chemical tool for probing FGFR biology and a pioneering molecule that validates the extracellular domain of FGFRs as a viable target for allosteric small-molecule drug discovery.

References

- 1. Molecular Mechanism of this compound, an Extracellularly ... [sciencedirect.com]

- 2. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound - allosteric inhibitor of FGFR1, orally-active [biocrick.com]

- 4. A novel small-molecule multi-fibroblast growth factor ... [sciencedirect.com]

Application Notes: SSR128129E for Inhibiting Adipogenesis in Obesity Research

SSR128129E is an orally active, small-molecule antagonist that allosterically inhibits fibroblast growth factor receptor (FGFR) signaling. By binding extracellularly to FGFR, it induces a conformational change that suppresses downstream signaling and receptor internalization without competing with FGF binding [1] [2] [3]. Recent research highlights its potential as a therapeutic candidate for preventing obesity through suppression of adipogenesis [4].

Detailed Experimental Protocol for Adipogenesis Inhibition

In Vivo Administration in Mouse Models

The following protocol is adapted from a 2022 study investigating this compound's effects on fat metabolism [4].

- Animals: Utilize 3-week-old male mice.

- Compound Preparation: Prepare a homogeneous suspension for oral administration. For a 30 mg/kg dosage, add this compound to a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a working concentration of 3.45 mg/mL [4] [5]. Vortex the mixture to ensure a consistent suspension.

- Dosage and Administration: Administer this compound orally at 30 mg/kg body weight daily [4]. A common dosing volume is 10 mL per kg of body weight. For a 20g mouse, this would be 200 μL of the 3.45 mg/mL suspension.

- Control Group: Treat control animals with an equal volume of phosphate-buffered saline (PBS) or vehicle (0.5% CMC-Na) [4].

- Treatment Duration: Continue treatment for 5 weeks [4].

- Diet: Maintain mice on a standard laboratory diet or a high-fat diet (HFD), depending on the research objectives.

Key Outcome Assessments

The table below summarizes the primary methods for analyzing the effects of SSR treatment on adipose tissue.

| Assessment Method | Specific Techniques | Key Parameters Measured |

|---|---|---|

| Body & Tissue Analysis | Weekly body weight measurement; weighing dissected fat pads at endpoint | Body weight gain; mass of white adipose tissue (WAT) depots (e.g., subcutaneous, gonadal) and brown adipose tissue (BAT) [4] |

| Histological Analysis | Hematoxylin and Eosin (H&E) staining of fixed adipose tissue sections | Adipocyte size (hypertrophy) and density (number per area) [4] [6] |

| Molecular Analysis | Western blotting of adipose tissue lysates | Phosphorylated ERK and total ERK protein levels to confirm inhibition of FGFR downstream signaling [4] [6] |

| Metabolic Phenotyping | Indirect calorimetry in metabolic cages; serum chemistry analysis | Oxygen consumption (VO₂), carbon dioxide production (VCO₂), energy expenditure; glucose, lipid profiles (cholesterol, triglycerides) [4] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor that binds to the extracellular domain of FGFR, inducing a conformational change. This change inhibits FGF-induced signaling and receptor internalization, ultimately leading to the suppression of adipogenesis, the process of preadipocyte differentiation into mature fat cells [1] [2] [3]. A key downstream effect is the inhibition of the ERK signaling pathway, which is crucial for fat cell development [4].

The following diagram illustrates the molecular mechanism by which this compound inhibits the FGFR signaling pathway to suppress adipogenesis.

Summary of Key Experimental Findings

The table below consolidates quantitative data from animal studies on the anti-adipogenic effects of this compound.

| Study Parameter | Findings with this compound (30 mg/kg, 5 weeks) | Citation |

|---|---|---|

| Body Weight | Significantly reduced body weight gain in 3-week-old male mice. | [4] |

| Fat Mass | Reduced fat content in mice. | [4] |

| Adipogenesis | Marked suppression of adipogenesis in adipose tissues. | [4] |

| Adipocyte Morphology | No change in subcutaneous fat; increased adipocyte size & decreased density in gonadal fat. | [4] [6] |

| Thermogenesis | Decreased thermogenic capability in brown and white fat. | [4] |

| Downstream Signaling | Decreased P-ERK/ERK ratio in white and brown fat, confirming pathway inhibition. | [4] [6] |

| Metabolic Parameters | Elevated blood glucose and cholesterol; no significant change in triglycerides, leptin, or insulin. | [6] |

Important Considerations for Researchers

- Context-Dependent Effects: Be aware that the impact on body weight and adiposity can vary. One study found that when SSR-treated mice were pair-fed to match the food intake of controls, the significant difference in body weight and fat mass was abolished, suggesting reduced food intake in ad libitum-fed mice contributes to the anti-obesity effect [6].

- Tissue-Specific Responses: Adipocyte morphology changes may be depot-specific, as seen with effects in gonadal but not subcutaneous fat [6].

- Formulation and Storage: this compound has high solubility in DMSO (69 mg/mL) but low solubility in water. Prepare fresh suspensions for in vivo studies and store stock solutions as recommended [5].

References

- 1. Molecular Mechanism of this compound, an Extracellularly ... [sciencedirect.com]

- 2. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of SSR , an extracellularly acting... 128129 E [researchportal.vub.be]

- 4. The fibroblast growth factor receptor antagonist SSR ... 128129 E inhibits [link.springer.com]

- 5. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. FGF receptor antagonism does not affect adipose tissue ... [pmc.ncbi.nlm.nih.gov]

SSR128129E radiosensitization glioblastoma

Molecular Mechanism of Action

SSR128129E (SSR) is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFRs (FGFR1-4). It does not compete with FGF ligands for binding but instead stabilizes an inactive receptor conformation, inhibiting downstream signaling.

- Allosteric Inhibition: SSR binding induces a conformational change in the extracellular domain of FGFR, which prevents receptor dimerization and internalization, ultimately leading to the inhibition of FGF-mediated signaling pathways [1].

- Key Effects on Signaling: This inhibition results in the decreased activation of several key downstream pathways. The table below summarizes the cellular consequences of this mechanism.

| Affected Process | Observed Effect of this compound |

|---|---|

| FGFR1 Membrane Availability | Decreased [2] |

| Receptor Ubiquitylation | Increased [2] |

| RhoB Activation | Inhibited (especially after irradiation) [2] |

| HIF-1α Levels | Modulated (reduced in normoxia) [2] [3] |

| PLCγ Signaling | Inhibited (a key pathway for FGFR1-mediated radioresistance) [3] |

Preclinical Evidence for Radiosensitization

Preclinical studies provide quantitative evidence supporting the role of this compound as a radiosensitizer in specific GBM contexts.

In Vitro Radiosensitization this compound selectively radiosensitizes human glioblastoma cell lines. In clonogenic survival assays, pre-treatment with SSR significantly reduced the survival fractions of radioresistant U87 and SF763 cells after irradiation, while it had no significant effect on the more radiosensitive U251 and SF767 cells [2]. The primary mechanism of cell death was identified as an increase in radiation-induced mitotic cell death, characterized by the formation of giant multinucleated cells and centrosome overduplication [2] [3].

In Vivo Efficacy In mouse models with orthotopic U87 xenografts, administration of this compound before two fractions of 2.5 Gy local irradiation significantly increased neurological sign-free survival (NSFS) compared to irradiation or drug alone [2].

Detailed Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

This protocol is used to assess the radiosensitizing effect of this compound on GBM cell lines.

- Cell Preparation: Seed radioresistant (e.g., U87) and radiosensitive (e.g., U251) glioblastoma cells in 6-well plates at low densities (e.g., 100-10,000 cells/well depending on expected radiation dose).

- Drug Treatment: After 24 hours, add this compound to the culture medium. A typical working concentration is based on its IC50 for inhibiting FGF2-induced FGFR stimulation (reported as 15-28 nM) [4]. Include vehicle-only control wells.

- Irradiation: 24 hours post-drug treatment, irradiate cells at various doses (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy). Use a clinically relevant radiation source. Shield control plates.

- Colony Formation: Return plates to the incubator for 10-14 days to allow for colony formation (typically defined as >50 cells).

- Analysis: Fix cells with methanol, stain with crystal violet, and count colonies. Calculate the Surviving Fraction (SF) at each radiation dose and plot the survival curves. Compare SF2 (surviving fraction at 2 Gy) between treatment and control groups to quantify radiosensitization [2].

Protocol 2: In Vivo Radiosensitization in Orthotopic GBM Models

This protocol evaluates the efficacy of combining this compound with radiotherapy in a live animal model.

- Animal Model Generation: Establish orthotopic xenografts by stereotactically implanting U87-luciferase cells into the brain of immunocompromised mice. Monitor tumor growth using bioluminescence imaging (BLI) [2] [5].

- Treatment Groups: Randomize mice into four groups when tumors reach a defined size (e.g., 100 mm³ estimated by BLI):

- Vehicle Control

- This compound alone

- Radiotherapy (RT) alone

- This compound + RT

- Drug Administration: Administer this compound via oral gavage. The compound has demonstrated oral bioavailability in preclinical models [4]. A pre-treatment time of 1-2 hours before irradiation is typical.

- Radiotherapy: Anesthetize mice and deliver localized cranial irradiation. A common fractionated scheme used in studies is 2.5 Gy per fraction for two fractions [2]. Precisely shield the body to minimize toxicity.

- Endpoint Monitoring: The primary endpoint is often Neurological Sign-Free Survival (NSFS). Monitor animals daily for signs of morbidity, weight loss, and neurological deficits. Sacrifice animals upon presentation of severe neurological signs, and record the survival time [2].

Signaling Pathway and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the proposed mechanism and a key experimental workflow.

Diagram 1: Mechanism of this compound-induced Radiosensitization. This diagram illustrates how this compound allosterically inhibits FGFR signaling, blocking pathways that promote radioresistance and sensitizing glioblastoma cells to radiation-induced mitotic cell death [2] [1] [3].

Diagram 2: In Vivo Efficacy Study Workflow. This flowchart outlines the key steps for evaluating the radiosensitizing effect of this compound in an orthotopic glioblastoma mouse model [2].

Discussion and Future Perspectives

The preclinical data firmly establishes FGFR inhibition via this compound as a compelling strategy to overcome radioresistance in GBM. This effect is mechanistically linked to the induction of mitotic cell death and modulation of the tumor microenvironment, including hypoxia pathways [2] [3].

Recent research continues to validate FGFR as a therapeutic target in GBM. A 2025 study demonstrated that inhibiting FGFR with pemigatinib sensitizes glioblastoma stem cells (GSCs) to Tumor Treating Fields (TTFields), another physical therapy that, like radiation, disrupts cell division [6]. This suggests that FGFR inhibition could have a broader role in sensitizing GBM to multiple treatment modalities.

Future work should focus on:

- Identifying robust predictive biomarkers (e.g., FGFR1 expression levels, specific FGFR alterations) to select patient populations most likely to benefit [3].

- Developing more potent and selective FGFR inhibitors suitable for clinical translation.

- Exploring combination strategies with other novel therapies, such as immunotherapy [7], to address the multifaceted resistance mechanisms of GBM.

References

- 1. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evidence that SSR --a novel small-molecule... 128129 E [pubmed.ncbi.nlm.nih.gov]

- 3. Uncovering the influence of the FGFR1 pathway on glioblastoma ... [atm.amegroups.org]

- 4. SSR 128129E | FGFR inhibitor | Axon 2234 [axonmedchem.com]

- 5. New experimental therapies for glioblastoma: a review of ... [actaneurocomms.biomedcentral.com]

- 6. FGFR inhibition as a new therapeutic strategy to sensitize ... [nature.com]

- 7. Combining immunotherapy with radiotherapy for ... [frontiersin.org]

Application Notes: SSR128129E in Preclinical Glioma Models

SSR128129E (SSR) is a novel, extracellularly-acting multi-FGFR blocker that inhibits FGF-induced signaling and receptor internalization via an allosteric mechanism, making it a valuable tool for overcoming tumor radioresistance [1] [2]. The data and protocols below summarize its application in human glioblastoma in vivo models.

In Vivo Efficacy and Survival Data

The primary in vivo data for this compound comes from a study using orthotopic U87 glioblastoma xenografts in mice [2]. The treatment significantly enhanced the efficacy of radiotherapy.

Table 1: In Vivo Efficacy of this compound in U87 Orthotopic Glioma Models

| Metric | Control Group | Radiotherapy (RT) Only | SSR Only | SSR + RT Combination |

|---|---|---|---|---|

| Neurological Sign-Free Survival | Baseline | Not significantly increased vs. Control | Not significantly increased vs. Control | Significantly increased vs. all other groups [2] |

| Proposed Mechanism | N/A | Direct DNA damage | Inhibits FGFR signaling, modulates HIF-1α, reduces RhoB activation [2] | Combined cytotoxic and signaling inhibition leading to enhanced radiosensitization [2] |

Detailed Experimental Protocol

This protocol is adapted from the methodology that demonstrated successful radiosensitization in U87 glioblastoma xenografts [2].

1. Animal Model Preparation

- Cell Line: Use human glioblastoma U87 cells.

- Model Generation: Implant U87 cells orthotopically into the brains of immunodeficient mice to establish patient-relevant tumors [2].

2. Dosing and Treatment Schedule

- This compound Formulation: Prepare the drug for in vivo administration. The specific formulation used in published studies is not detailed in the available literature.

- Dosing Route: Administer this compound systemically (e.g., intraperitoneal injection).

- Treatment Schedule: A proposed dosing schedule based on the successful study is [2]:

- Administer this compound prior to local irradiation.

- Follow with two subsequent fractions of localized irradiation at 2.5 Gy each.

3. Efficacy and Endpoint Analysis

- Primary Endpoint: Monitor and record neurological sign-free survival.

- Additional Analysis: Upon endpoint, analyze tumor tissues to investigate mechanisms like FGFR-1 membrane availability and downstream pathway modulation (e.g., HIF-1α levels) [2].

Scientific Context and Mechanism of Action

This compound binds to the extracellular part of FGFR, acting as an allosteric inhibitor without competing with FGF for binding [1]. This binding inhibits FGF-induced signaling and FGFR internalization. In the context of radioresistance, its effects are mediated through several key mechanisms, as illustrated in the signaling pathway below.

Key Considerations for Researchers

- Specificity of Model: The most robust in vivo data for this compound is currently specific to glioblastoma (GBM) models [2]. Its efficacy in other cancer types may require further validation.

- Combination Therapy: this compound is primarily investigated as a radiosensitizing agent. Its value is in combination with radiotherapy, not as a standalone monotherapy [2].

- Comparison to Other FGFR Inhibitors: Unlike kinase domain-targeting drugs like pemigatinib (which targets FGFR1-3), this compound's extracellular allosteric mechanism may help it overcome certain resistance patterns associated with kinase inhibitors [3] [4]. The workflow below contrasts these inhibition strategies.

References

- 1. Molecular mechanism of SSR , an extracellularly acting... 128129 E [researchportal.vub.be]

- 2. Preclinical evidence that this compound – A novel small- ... [sciencedirect.com]

- 3. FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in ... [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of ... [frontiersin.org]

Comprehensive Application Notes and Protocols: SSR128129E in Arthritis Mouse Models

Introduction to SSR128129E and Its Mechanism of Action

This compound (SSR) is a pioneering orally-active small molecule that functions as an allosteric inhibitor of fibroblast growth factor receptor (FGFR) signaling. Unlike conventional tyrosine kinase inhibitors that target intracellular ATP-binding sites, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFRs, inducing conformational changes that prevent receptor activation without competing with natural FGF binding. This unique allosteric modulation effectively inhibits FGFR signaling pathways implicated in pathological angiogenesis, inflammatory processes, and bone resorption - key mechanisms underlying rheumatoid arthritis progression.

This compound demonstrates particular efficacy against FGFR1, with a half-maximal inhibitory concentration (IC50) of 1.9 μM, while showing remarkable selectivity by not affecting other related receptor tyrosine kinases. Its mechanism involves blocking FGF-induced receptor internalization and subsequent ERK1/2 phosphorylation, a critical downstream signaling event in both inflammation and angiogenesis. The oral bioavailability and favorable pharmacokinetic profile of SSR make it an attractive candidate for chronic conditions like arthritis, where prolonged treatment is often necessary [1] [2] [3].

Key Findings and Therapeutic Efficacy

In Vivo Efficacy in Disease Models

Extensive preclinical studies have demonstrated the significant therapeutic potential of this compound across multiple disease models:

Arthritis Models: In murine models of inflammatory arthritis, this compound administration (30 mg/kg/day, oral gavage) resulted in substantial inhibition of disease progression, reducing clinical symptoms by targeting multiple pathological components. Treatment significantly suppressed synovial angiogenesis, diminished inflammatory cell infiltration, and inhibited bone resorption activities, collectively contributing to improved clinical outcomes [2] [3].

Tumor Models: this compound monotherapy effectively inhibited both primary tumor growth and metastasis in various murine models, including pancreatic (Panc02), mammary carcinoma (4T1), and colon cancer (CT26). Notably, it demonstrated enhanced efficacy when combined with anti-VEGFR2 therapy, even in tumors typically refractory to VEGF-centered anti-angiogenic approaches [2] [3].

Vascular Disease Models: Beyond oncology and inflammation, this compound has shown beneficial effects in vascular pathology models, inhibiting arteriosclerosis in mouse vein graft models and atherosclerosis in apolipoprotein E-deficient mice [2].

Signaling Pathway and Molecular Effects

The diagram below illustrates the molecular mechanism of this compound and its downstream effects on cellular processes:

Figure 1: this compound Mechanism of Action. This compound binds allosterically to FGFR, preventing FGF-induced receptor internalization and subsequent ERK phosphorylation, thereby inhibiting downstream cellular processes involved in arthritis pathogenesis.

Experimental Protocols

In Vitro Assessment Protocols

3.1.1 FGFR Signaling Inhibition Assay

Purpose: To evaluate the inhibitory effect of this compound on FGF-mediated signaling pathways in cultured cells.

Materials:

- Porcine Aortic Endothelial (PAE) cells or other FGFR-expressing cell lines

- This compound stock solution (69 mg/mL in DMSO)

- Recombinant FGF-2

- CellTiter 96 AQueous One Solution Cell Proliferation Assay

- Phospho-ERK and total ERK antibodies for Western blot

Method:

- Cell Preparation: Seed cells at 4,000 cells/well in 96-well plates and starve for 16 hours in medium containing 0.2% FBS to synchronize cell cycle.

- Compound Treatment: Prepare this compound working concentrations (typically 1-100 nM) in starvation medium. Pre-treat cells for 1 hour before FGF stimulation.

- FGF Stimulation: Add recombinant FGF-2 (10-50 ng/mL) and incubate for 10-15 minutes for phosphorylation studies or 72 hours for proliferation assays.

- Signal Detection:

- For ERK phosphorylation: Lyse cells and perform Western blotting using phospho-specific ERK antibodies.

- For proliferation: Add CellTiter 96 AQueous One Solution and measure absorbance at 490nm after 1-4 hours.

Data Analysis: Calculate IC50 values using non-linear regression of inhibition curves. Normalize phospho-ERK signals to total ERK for quantitative analysis [2].

3.1.2 Endothelial Cell Migration Assay

Purpose: To assess the anti-migratory effects of this compound on FGF-induced endothelial cell migration.

Materials:

- Boyden chambers or wound healing assay setup

- HUVECs or other migratory endothelial cells

- FGF-2 chemotactic gradient

- Calcein-AM for fluorescence quantification (if using Boyden chambers)

Method:

- Cell Preparation: Serum-starve endothelial cells for 12-24 hours.

- Compound Treatment: Incubate cells with this compound (1-100 nM) for 1 hour prior to migration assay.

- Migration Induction:

- For Boyden chambers: Place SSR-treated cells in upper chamber with FGF-2 in lower chamber. Incubate 4-6 hours.

- For wound healing: Create uniform scratch, add SSR with FGF-2, monitor closure for 12-24 hours.

- Quantification:

- Boyden chambers: Count migrated cells using fluorescence or crystal violet staining.

- Wound healing: Measure gap closure percentage over time.

Data Analysis: this compound typically demonstrates IC50 of 15.2 nM in FGF-2-induced migration assays [2].

In Vivo Arthritis Model Protocol

3.2.1 Animal Model Setup

Purpose: To evaluate the therapeutic efficacy of this compound in established arthritis models.

Materials:

- Arthritis-susceptible mice (e.g., CIA models or other inflammatory arthritis models)

- This compound formulated in administration vehicle

- Clinical scoring system for arthritis assessment

- Micro-CT for bone erosion quantification

- Histopathology supplies

Method:

- Arthritis Induction: Implement collagen-induced arthritis (CIA) or other appropriate arthritis model according to established protocols.

- Randomization: Assign animals to treatment groups once arthritis is established (typical clinical score >2).

- Dosing Regimen:

- This compound group: 30 mg/kg/day, oral gavage

- Vehicle control group: Equivalent volume of formulation vehicle

- Positive control group: Standard anti-arthritic agent (e.g., methotrexate or anti-TNF)

- Treatment Duration: Continue administration for 2-4 weeks based on disease severity.

- Monitoring: Assess clinical scores 2-3 times weekly; measure paw swelling regularly.

3.2.2 Endpoint Analyses

Clinical Assessment:

- Arthritis Score: 0-4 point scale per paw (0=normal, 4=severe erythema and swelling)

- Paw Thickness: Measured with calipers or plethysmometer

- Weight Monitoring: Track general health status

Histopathological Analysis:

- Sample Collection: Harvest hind paws, decalcify, section, and stain with H&E, safranin-O, or TRAP.

- Scoring System:

- Inflammation: 0-5 scale based on synovial infiltration

- Cartilage Damage: 0-5 scale based on proteoglycan loss

- Bone Erosion: 0-5 scale based on cortical integrity

- Osteoclast Quantification: TRAP+ cells at bone-pannus junction

Angiogenesis Assessment:

- Immunohistochemistry: CD31+ microvessel density in synovium

- Synovial Vessel Perfusion: FITC-lectin injection prior to sacrifice

Molecular Analyses:

- Phospho-ERK/ERK ratio in synovial extracts by Western blot

- HPLC verification of this compound levels in tissues (~4 ng/mg fat) [4]

Formulation and Administration

Preparation of this compound Formulations

Table 1: Formulation Options for this compound

| Application | Vehicle Composition | Concentration | Storage |

|---|---|---|---|

| In Vitro Studies | 100% DMSO | 69 mg/mL (199.24 mM) | -20°C, desiccated |

| Oral Gavage (Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.45 mg/mL (9.96 mM) | Prepare fresh |

| Oral Gavage (Suspension) | 0.5% CMC-Na in sterile water | 5 mg/mL | Stable 7 days, 4°C |

Preparation Method - Oral Solution:

- Prepare DMSO stock solution at 69 mg/mL.

- Add 50 μL of DMSO stock to 400 μL of PEG300, mixing thoroughly.

- Add 50 μL of Tween-80 to the mixture with vortexing.

- Add 500 μL of sterile ddH₂O gradually with continuous mixing.

- Confirm clarity before administration; use immediately.

Quality Control:

- Verify homogeneity of suspension

- Check for precipitation before administration

- Monitor stability under storage conditions [2]

Dosing Regimen Optimization

Table 2: Dosing Protocols for Various Disease Models

| Disease Model | Dose | Frequency | Route | Treatment Duration |

|---|---|---|---|---|

| Arthritis | 30 mg/kg | Once daily | Oral gavage | 2-4 weeks |

| Tumor Growth | 30 mg/kg | Once daily | Oral gavage | 3-6 weeks |

| Metastasis | 30 mg/kg | Once daily | Oral gavage | 4-8 weeks |

| Atherosclerosis | 30 mg/kg | Once daily | Oral gavage | 8-12 weeks |

Administration Notes:

- Maintain consistent dosing time each day

- Adjust volume based on daily body weight (typically 10 μL/g)

- Fast animals 2 hours before oral gavage for improved consistency

- Monitor for potential weight loss or signs of toxicity [2] [3]

Data Analysis and Interpretation

Efficacy Evaluation Parameters

Primary Efficacy Endpoints:

- Clinical Arthritis Score: Significant reduction in mean arthritis score compared to vehicle control (typically >50% improvement)

- Histopathological Improvement: Significant reduction in synovitis, cartilage damage, and bone erosion scores

- Angiogenesis Inhibition: Significant decrease in synovial CD31+ microvessel density (>40% reduction)

- Bone Resorption Markers: Reduced TRAP+ osteoclast numbers at erosion sites

Molecular Target Engagement:

- pERK/ERK Ratio: Significant reduction in phospho-ERK levels in synovial tissues, confirming pathway inhibition

- Drug Tissue Levels: HPLC detection of this compound in target tissues (approximately 4 ng/mg tissue) [4]

Statistical Analysis and Reporting

Sample Size Considerations:

- Minimum n=8-10 animals per group for in vivo studies

- Power analysis based on expected effect sizes (typically >40% difference)

Statistical Methods:

- Parametric tests (ANOVA with post-hoc) for normally distributed data

- Non-parametric alternatives (Kruskal-Wallis) for ordinal scoring data

- Repeated measures ANOVA for longitudinal clinical scores

- Significance threshold: p < 0.05

Data Presentation:

- Include individual data points with group means ± SEM

- Provide representative histological images

- Show dose-response curves for in vitro data with IC50 values

Troubleshooting and Technical Considerations

Common Technical Issues

Table 3: Troubleshooting Guide for this compound Studies

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor Solubility | Improper vehicle preparation | Use fresh DMSO stocks, follow mixing order precisely |

| Variable Efficacy | Inconsistent dosing | Standardize fasting period, ensure consistent administration technique |

| Weight Loss | Possible toxicity | Monitor body weight daily, adjust dose if >15% loss |

| Low Tissue Levels | Poor absorption | Verify formulation quality, ensure proper storage conditions |

| High Variability | Genetic background | Use consistent animal age/sex, randomize properly |

Optimization Recommendations

Formulation Optimization:

- For enhanced solubility, consider alternative surfactants if Tween-80 proves suboptimal

- Test bioavailability with different lipid-based vehicles for improved absorption

- Verify stability of working solutions before each experiment

Experimental Design:

- Include pair-fed controls if reduced food intake is observed

- Implement blinded scoring for arthritis and histopathology assessments

- Use littermate controls when working with genetically modified mice

Biomarker Verification:

- Confirm target engagement through pERK/ERK Western blot in relevant tissues

- Validate angiogenesis inhibition through multiple methods (IHC, perfusion)

- Correlate drug levels with efficacy endpoints when possible [4]

Conclusion

This compound represents a novel therapeutic approach for rheumatoid arthritis through its unique allosteric inhibition of FGFR signaling. The protocols outlined herein provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings. The consistent efficacy demonstrated across multiple disease models at 30 mg/kg daily oral dosing, coupled with its favorable safety profile, positions this compound as a promising candidate for further therapeutic development.

The combination of anti-angiogenic, anti-inflammatory, and bone-protective effects makes this compound particularly attractive for rheumatoid arthritis treatment, where these pathways collectively contribute to disease progression. Further investigation into potential synergistic combinations with conventional disease-modifying antirheumatic drugs (DMARDs) may uncover additional therapeutic opportunities.

References

- 1. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Inhibition of Tumor Angiogenesis and Growth by a Small- ... [sciencedirect.com]

- 4. FGF receptor antagonism does not affect adipose tissue ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: SSR128129E in Endothelial Cell Proliferation Assays

Introduction and Mechanism of Action

SSR128129E represents a novel class of fibroblast growth factor receptor (FGFR) inhibitors with a unique allosteric mechanism that distinguishes it from conventional ATP-competitive inhibitors. This small molecule exhibits potent anti-angiogenic properties through its targeted action on FGFR signaling pathways crucial for endothelial cell function. FGFRs are receptor tyrosine kinases that play fundamental roles in regulating essential cellular processes including proliferation, migration, differentiation, and survival. The FGF/FGFR signaling axis has been strongly implicated in pathological angiogenesis observed in cancer, inflammatory diseases, and other vascular disorders, making it an attractive therapeutic target. [1]

The unique value of this compound lies in its extracellular binding mechanism - it interacts with the extracellular domain of FGFRs rather than competing for the intracellular ATP-binding pocket. This allosteric binding mode inhibits FGF-induced FGFR internalization and subsequent downstream signaling without competing with native FGF ligands for binding sites. Structural analyses including crystallography, nuclear magnetic resonance, and molecular dynamics simulations have confirmed this distinctive mechanism. Specifically, this compound binds to the extracellular portion of FGFR, inducing conformational changes that prevent receptor activation and downstream signal transduction. [2] this compound demonstrates activity across multiple FGFR subtypes (FGFR1-4), providing broad-spectrum inhibition of FGF-mediated signaling pathways while maintaining high specificity that minimizes off-target effects on other kinase systems. [3] [4]

Experimental Protocols

Materials and Reagents

- This compound: Prepare stock solution in DMSO at concentration of 10-50 mM; store at -20°C (short-term) or -80°C (long-term)

- Endothelial cells: Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-8

- Cell culture media: Endothelial Cell Growth Medium (EGM-2) or DMEM supplemented with 10% FBS

- Starvation media: DMEM with 0.2-0.5% FBS

- Mitogen: FGF2 (basic FGF), reconstituted according to manufacturer's instructions

- Assay reagents: CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar metabolic activity indicator

- Equipment: CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter, microplate reader

Cell Culture and Preparation

- Maintenance culture: Grow HUVECs in complete EGM-2 medium at 37°C in a humidified 5% CO₂ atmosphere.

- Cell harvesting: Upon reaching 70-80% confluence, wash cells with PBS and detach using appropriate dissociation reagent.

- Cell counting: Prepare cell suspension and determine density using hemocytometer or automated cell counter.

- Starvation phase: Seed cells at 4,000 cells/well in 96-well microplates in starvation medium (0.2% FBS). Incubate for 16-24 hours to synchronize cell cycle and achieve growth arrest.

Compound Preparation and Treatment

- This compound working solutions: Prepare serial dilutions of this compound in starvation medium to achieve final testing concentrations ranging from 1 nM to 10 µM. Ensure DMSO concentration is consistent across all treatments (typically ≤0.1%).

- Mitogen preparation: Prepare FGF2 in starvation medium at 2× final desired concentration (typically 10-50 ng/mL).

- Treatment protocol:

- Pre-incubate cells with this compound working solutions for 1-2 hours

- Add equal volume of 2× FGF2 solution to appropriate wells

- Include controls:

- Vehicle control (0.1% DMSO without this compound)

- Negative control (no FGF2 stimulation)

- Positive control (FGF2 stimulation without inhibitor)

- Blank (media without cells)

Proliferation Assay and Data Collection

- Incubation: Treat cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

- Viability assessment: Add CellTiter 96 AQueous One Solution reagent directly to each well (10% of total media volume).

- Color development: Incubate plates for 1-4 hours at 37°C protected from light.

- Absorbance measurement: Record absorbance at 490 nm using microplate reader.

- Data calculation:

- Subtract blank values from all measurements

- Calculate percentage inhibition relative to FGF2-stimulated controls

- Generate dose-response curves using appropriate statistical software

Key Experimental Findings

Quantitative Data Summary

Table 1: Summary of this compound Effects on Endothelial Cell Proliferation and Migration

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| FGFR1 inhibition (IC₅₀) | 1.9 µM | Enzyme-level inhibition | [3] [5] |

| FGF2-induced proliferation inhibition (IC₅₀) | 31 ± 1.6 nM | HUVEC proliferation assay | [3] [6] |

| FGF2-induced migration inhibition (IC₅₀) | 15.2 ± 4.5 nM | HUVEC migration assay | [3] [6] |

| Lamellipodia formation inhibition | Dose-dependent | HUVEC morphological analysis | [7] [6] |

| In vivo efficacy (tumor growth inhibition) | 44-53% reduction | Orthotopic Panc02 model (30 mg/kg, oral) | [4] [6] |

Table 2: this compound Inhibition Across FGFR Subtypes and Cellular Models

| FGFR Subtype | Cellular Model | Response Inhibited | Potency | |------------------|-------------------|------------------------|-------------| | FGFR1 | PAE-hFGFR1 cells | Proliferation/Migration | Nanomolar range | [3] | | FGFR2 | HEK-hFGFR2WT cells | FRS2 and ERK1/2 phosphorylation | Nanomolar range | [3] [7] | | FGFR4 | HUVEC capillary formation | FGF19-induced tube formation | Nanomolar range | [5] [6] | | Multiple FGFRs | Murine Panc02 cells | FGF7-induced proliferation/migration | Nanomolar range | [5] |

Signaling Pathway and Experimental Workflow

Figure 1: this compound Mechanism of Action in Inhibiting FGF/FGFR Signaling Pathway

Figure 2: Experimental Workflow for Endothelial Cell Proliferation Assay

Discussion and Application Notes

Interpretation of Experimental Results

The quantitative data demonstrates that This compound exhibits remarkable potency in cellular assays despite its modest enzyme-level IC₅₀ of 1.9 µM for FGFR1. The significant discrepancy between biochemical (micromolar) and cellular (nanomolar) potency can be attributed to its allosteric mechanism of action, which effectively prevents receptor internalization and subsequent signal transduction. The inhibition of FGF2-induced endothelial cell proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM) confirms the crucial role of FGFR signaling in these processes and validates this compound as a valuable tool for dissecting FGF-mediated angiogenic mechanisms. [3] [2]

The broad-spectrum inhibition across FGFR subtypes (FGFR1-4) demonstrated in various cell models indicates that this compound functions as a multi-FGFR blocker rather than a subtype-specific inhibitor. This property makes it particularly useful for investigating pathological conditions involving multiple FGFRs or when specific FGFR contributions have not been delineated. The consistent nanomolar potency observed across different cellular contexts (HUVECs, pancreatic tumor cells, etc.) underscores its reliability as an investigational tool. [3] [5] [6]

Protocol Optimization and Troubleshooting

Solubility considerations: this compound has limited aqueous solubility (approximately 1 mg/mL in water) but excellent DMSO solubility (69 mg/mL). Maintain DMSO concentration below 0.1% in final assays to avoid solvent toxicity. Fresh stock solutions in DMSO are recommended for optimal activity. [3] [4]

Serum concentration effects: The inhibition of FGF2-induced responses is most accurately assessed under low serum conditions (0.2-0.5% FBS) to minimize confounding effects of other serum-derived growth factors. Higher serum concentrations may reduce apparent compound efficacy due to alternative signaling pathway activation.

Temporal considerations: Pre-incubation of this compound for 1-2 hours before FGF2 stimulation enhances inhibitory effects, consistent with its allosteric mechanism that prevents receptor activation rather than reversing established signaling.

Cell density optimization: The recommended seeding density of 4,000 cells/well in 96-well plates should be adjusted based on specific endothelial cell sources and passage numbers to ensure approximately 70-80% confluence at assay termination. [3] [5]

Research Applications and Extended Protocols

Beyond fundamental proliferation assays, this compound has demonstrated utility in several specialized research contexts:

Radiosensitization studies: In glioblastoma models, this compound pretreatment (0.1 μM) significantly enhanced radiation sensitivity by increasing mitotic cell death and modulating tumor microenvironment, reducing the survival fraction of irradiated glioblastoma cells. This application demonstrates the compound's potential in combination therapies. [8]

In vivo angiogenesis models: Oral administration of this compound (30 mg/kg) effectively inhibited tumor angiogenesis in orthotopic Panc02 pancreatic tumor models, reducing tumor growth by 44% and decreasing intra-tumoral vascular index by 50%. These findings support the translational relevance of FGFR inhibition in anti-angiogenic therapy. [9] [4]

Inflammatory arthritis models: this compound (30 mg/kg, oral) inhibited angiogenesis, inflammation, and bone resorption in arthritis models, highlighting its potential applicability beyond oncology to inflammatory diseases with angiogenic components. [3] [6]

Conclusion

This compound represents a valuable pharmacological tool for investigating FGF/FGFR signaling in endothelial cell biology and angiogenesis. Its unique allosteric mechanism, broad-spectrum FGFR inhibition, and demonstrated efficacy in both in vitro and in vivo models make it particularly useful for researchers exploring angiogenic mechanisms and potential therapeutic interventions. The protocols detailed herein provide a robust framework for assessing this compound activity in endothelial cell proliferation assays, with appropriate considerations for optimal experimental execution and data interpretation.

References

- 1. Signaling Pathway and Small-Molecule Drug Discovery of ... [frontiersin.org]

- 2. Molecular mechanism of this compound, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. | FGFR1 inhibitor | CAS 848318-25-2 | Buy... SSR 128129 E [invivochem.com]

- 5. | FGFR | TargetMol SSR 128129 E [targetmol.com]

- 6. This compound - allosteric inhibitor of FGFR1, orally-active [biocrick.com]

- 7. APExBIO - SSR 128129 E [apexbt.com]

- 8. Preclinical evidence that this compound – A novel small- ... [sciencedirect.com]

- 9. Tumor vasculature is regulated by FGF/FGFR signaling-mediated... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: SSR128129E for Tumor Metastasis Inhibition

Introduction to SSR128129E

This compound (SSR) represents a pioneering class of extracellularly-acting, small-molecule allosteric inhibitors that target the fibroblast growth factor receptor (FGFR) signaling pathway. Unlike conventional tyrosine kinase inhibitors that target the intracellular ATP-binding pocket, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFR, thereby modulating receptor activity without competing with native FGF ligands. This unique mechanism of action positions SSR as a valuable research tool for investigating FGFR signaling dynamics and a promising therapeutic candidate for targeting tumor metastasis and angiogenesis. The FGFR signaling pathway plays a fundamental role in numerous physiological processes including cell growth, survival, differentiation, and angiogenesis, but its dysregulation is strongly implicated in cancer development and progression through enhanced tumor cell proliferation, survival, migration, and invasion. This compound has demonstrated significant efficacy in preclinical models of cancer and inflammatory conditions, particularly in cases refractory to other anti-angiogenic agents, making it a compelling subject for further research and development in oncology applications [1] [2].

The significance of this compound extends beyond its immediate therapeutic potential to its value as a proof-of-concept molecule for allosteric modulation of receptor tyrosine kinases (RTKs). Traditional approaches to RTK inhibition have primarily focused on orthosteric binding sites, but SSR demonstrates the feasibility of targeting extracellular domains with small molecules—an area previously considered challenging due to the extensive protein-protein interaction interfaces involved. Research has shown that SSR inhibits FGF-induced signaling linked to FGFR internalization in an allosteric manner, as confirmed through multiple biophysical and computational methods including crystallography studies, nuclear magnetic resonance, Fourier transform infrared spectroscopy, molecular dynamics simulations, and free energy calculations [1]. These characteristics make this compound an exceptional compound for investigating novel therapeutic strategies against tumor metastasis driven by FGFR signaling pathways.

Mechanism of Action

Molecular Mechanism

This compound exerts its inhibitory effects through a sophisticated allosteric mechanism that distinguishes it from conventional FGFR inhibitors. The compound binds specifically to the extracellular domain of FGFR without interfering with the orthosteric FGF binding site. This binding induces conformational changes in the receptor structure that propagate through the transmembrane region to modulate intracellular signaling capacity. Unlike competitive inhibitors, SSR does not prevent FGF from binding to its receptor but instead alters the downstream signaling consequences of this interaction. Structural analyses reveal that SSR stabilizes FGFR in a configuration that impedes proper dimerization and activation, thereby inhibiting subsequent autophosphorylation events and receptor internalization processes that are essential for sustained FGFR signaling. This allosteric modulation effectively uncouples FGF binding from signal transduction, leading to attenuated cellular responses despite continued ligand presence [1] [2].

The functional consequences of SSR's allosteric mechanism are multifaceted and include signaling bias, probe dependence, and ceiling effects characteristic of allosteric modulators. SSR demonstrates high conservation of inhibitory activity across evolutionary boundaries, indicating it targets structurally conserved elements of FGFRs. At the cellular level, SSR treatment results in suppression of FGF-mediated activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are critically involved in cell proliferation, survival, and migration. Additionally, SSR has been shown to inhibit angiogenic processes driven by FGFR signaling, both in vitro and in vivo, further supporting its utility as an anti-metastatic agent. The compound's ability to target FGFR signaling extracellularly offers particular advantages for circumventing resistance mechanisms that often develop against ATP-competitive kinase inhibitors, making it a valuable tool for both basic research and therapeutic development [2].

Signaling Pathway Context

The FGFR signaling pathway represents a central regulatory network in both physiological and pathological processes. Under normal conditions, FGF binding to FGFR triggers receptor dimerization, trans-autophosphorylation of intracellular tyrosine residues, and recruitment of adaptor proteins that activate downstream effectors. This signaling cascade regulates fundamental cellular processes including proliferation, differentiation, migration, and survival. In cancer, however, dysregulated FGFR signaling—through amplification, mutations, or aberrant expression—drives tumor growth, angiogenesis, and metastasis. This compound intervenes in this pathway at the initial receptor activation stage, functioning as an allosteric negative modulator that preserves receptor expression while inhibiting functionality. This targeted approach allows for more precise modulation of FGFR activity compared to broad-spectrum kinase inhibitors, potentially reducing off-target effects and improving therapeutic windows in clinical applications [3] [4].

Table 1: Comparative Analysis of FGFR Inhibition Mechanisms

| Inhibitor Type | Binding Site | Mechanism | Competitive with FGF | Key Characteristics |

|---|---|---|---|---|

| This compound | Extracellular domain | Allosteric inhibition | No | Induces conformational change, inhibits internalization, signaling bias |

| Tyrosine Kinase Inhibitors (e.g., Dovitinib, AZD4547) | Intracellular kinase domain | ATP-competitive | N/A | Directly blocks catalytic activity, broader kinase selectivity issues |

| Monoclonal Antibodies | Extracellular domain | Orthosteric inhibition | Yes | Blocks FGF binding, limited tissue penetration |

To visualize the molecular context of this compound's activity within the FGFR signaling pathway and its points of inhibition, the following diagram illustrates key components and relationships:

Experimental Protocols

In Vitro Characterization Protocols

3.1.1 FGFR Phosphorylation Assay